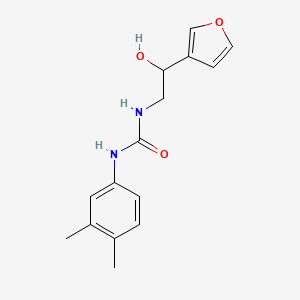

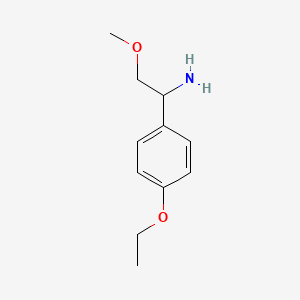

1-(3,4-二甲基苯基)-3-(2-(呋喃-3-基)-2-羟乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(3,4-Dimethylphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is a urea derivative that has been synthesized for potential medicinal applications. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar urea derivatives, particularly focusing on 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea. This compound has shown a broad spectrum of antibacterial activity, which suggests that structurally related compounds, such as 1-(3,4-Dimethylphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, may also possess significant bioactivity and could be of interest for drug development .

Synthesis Analysis

The synthesis of urea derivatives like 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea involves the coupling of furfural with urea. The process is likely to involve the formation of an intermediate that reacts with urea to form the final compound. The synthesis is characterized by high yield and the structural confirmation is supported by various spectroscopic techniques such as GC-MS, FTIR, 1H-NMR, and others . This suggests that the synthesis of 1-(3,4-Dimethylphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea could follow a similar pathway, with modifications to include the 3,4-dimethylphenyl group.

Molecular Structure Analysis

The molecular structure of urea derivatives is confirmed using a combination of spectroscopic methods. For the compound discussed in the provided papers, GC-MS, FTIR, 1H-NMR, 13C-NMR, 1H-1H COSY, HSQC, and DEPT were used to affirm the structure . These techniques provide detailed information about the molecular framework, functional groups, and the chemical environment of the atoms within the molecule. The same methods would be applicable to analyze the structure of 1-(3,4-Dimethylphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the synthesized urea derivatives beyond their initial synthesis. However, the bioactivity screening implies that these compounds can interact with biological systems, suggesting that they may undergo various chemical reactions within a biological context, such as binding to enzymes or receptors . The susceptibility of different pathogens to the compound indicates that it may interfere with bacterial cell processes, which could be a result of specific chemical reactions between the compound and target molecules within the pathogens.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives like the ones discussed are not explicitly detailed in the provided papers. However, the use of GC-MS implies that the compound is volatile enough for gas chromatography, and the solubility in certain solvents can be inferred from the use of NMR spectroscopy. The antibacterial activity suggests that the compound has the necessary stability and reactivity to interact with and affect the growth of bacteria . The physical and chemical properties of 1-(3,4-Dimethylphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea would need to be determined experimentally, but they are likely to be similar to those of the discussed urea derivatives due to structural similarities.

科学研究应用

质子化脲的氧酸根离子结合

对基于脲的配体的研究,例如 N-(2,4-二甲基苯基)-N'-(3-吡啶基)脲,揭示了它们结合氧酸根离子的能力。这些化合物通过涉及脲 NH 基团和羰基的氢键与阴离子形成络合物,证明了脲衍生物在与各种阴离子形成氢键基序方面的多功能性 (Wu 等人,2007)。

取代脲的氢键和结构分析

结晶 N1,N1-二甲基-N3-芳基脲的研究突出了氢键和分子构象的作用,强调了脲衍生物在理解固态核磁共振和振动光谱学中的重要性。这些发现有助于更广泛地了解脲化合物的结构动力学 (Kołodziejski 等人,1993)。

受阻脲作为掩蔽的异氰酸酯

研究表明,受阻的三取代脲可以在中性条件下与一系列亲核试剂发生取代反应,挑战了将脲视为惰性化合物的传统认识。这一特性使它们成为有机化学中有价值的合成中间体,并成为进一步研究其化学反应性和应用的潜在候选者 (Hutchby 等人,2009)。

合成和抗癌活性

作为新的抗癌剂,合成和评估 1-芳基-3-[4-(吡啶-2-基甲氧基)苯基]脲衍生物例证了脲衍生物的潜在生物医学应用。这些化合物表现出显着的抗增殖作用,证明了脲衍生物在癌症治疗研究中的治疗潜力 (Feng 等人,2020)。

呋喃化合物还原

在非均相催化剂上用氢催化还原生物质衍生的呋喃化合物,包括糠醛和 5-羟甲基糠醛 (HMF),是一个对可再生能源和绿色化学有影响的研究领域。这证明了脲衍生物在通过各种反应促进富氧化合物转化中的作用 (Nakagawa 等人,2013)。

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-10-3-4-13(7-11(10)2)17-15(19)16-8-14(18)12-5-6-20-9-12/h3-7,9,14,18H,8H2,1-2H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZLUWUPVWCZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC(C2=COC=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)

![2-[6-(4-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3013578.png)

![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B3013579.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)

![N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3013584.png)